molecular formula C7H5FINO2 B15199706 2-Amino-5-fluoro-4-iodobenzoic acid

2-Amino-5-fluoro-4-iodobenzoic acid

Cat. No.: B15199706
M. Wt: 281.02 g/mol
InChI Key: HKRRULVJICTFQF-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-4-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2 It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-4-iodobenzoic acid typically involves the introduction of the amino, fluoro, and iodo groups onto the benzoic acid core. One common method is the halogenation of 2-Amino-5-fluorobenzoic acid, followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective introduction of the iodo group.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and iodination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluoro-4-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) are commonly used.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) and sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products: The major products formed from these reactions include various substituted benzoic acids and complex organic molecules used in pharmaceuticals and materials science.

Scientific Research Applications

2-Amino-5-fluoro-4-iodobenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, contributing to drug development.

    Industry: The compound is utilized in the production of advanced materials, such as liquid crystal displays (LCDs) and other electronic components.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-4-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions, while the iodo group can facilitate halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-5-iodobenzoic acid
  • 2-Fluoro-5-iodobenzoic acid
  • 2-Amino-4-fluorobenzoic acid

Comparison: 2-Amino-5-fluoro-4-iodobenzoic acid is unique due to the simultaneous presence of amino, fluoro, and iodo groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a broader range of applications in synthesis and research, making it a valuable tool in various scientific disciplines.

Properties

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

IUPAC Name

2-amino-5-fluoro-4-iodobenzoic acid

InChI

InChI=1S/C7H5FINO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12)

InChI Key

HKRRULVJICTFQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)I)N)C(=O)O

Origin of Product

United States

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